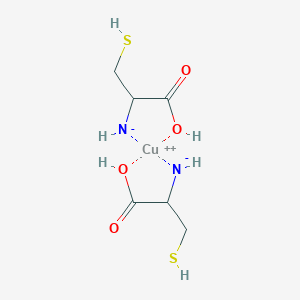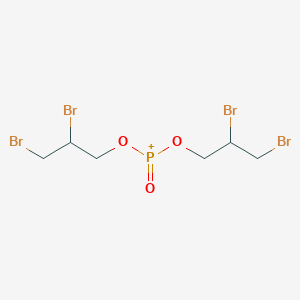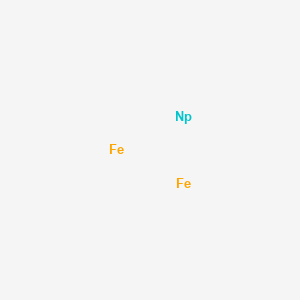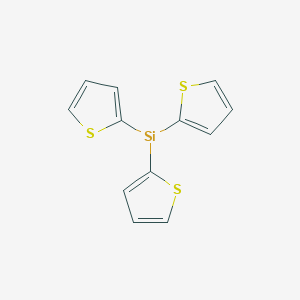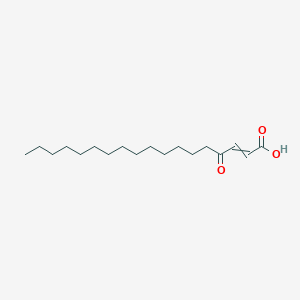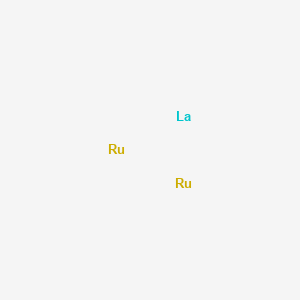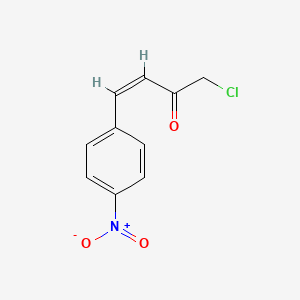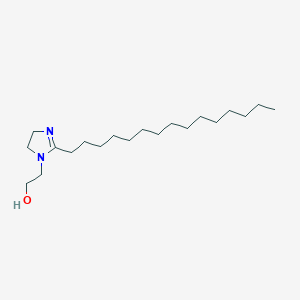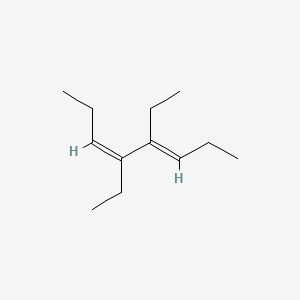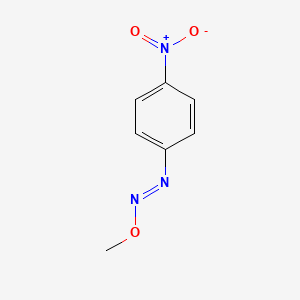
(E)-1-Methoxy-2-(4-nitrophenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-Methoxy-2-(4-nitrophenyl)diazene is an organic compound characterized by the presence of a diazene group (N=N) substituted with a methoxy group (OCH3) and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Methoxy-2-(4-nitrophenyl)diazene typically involves the reaction of 4-nitroaniline with methoxyamine under specific conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes coupling with methoxyamine to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the diazonium salt and subsequent coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
化学反応の分析
Types of Reactions
(E)-1-Methoxy-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted diazene derivatives.
科学的研究の応用
(E)-1-Methoxy-2-(4-nitrophenyl)diazene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-1-Methoxy-2-(4-nitrophenyl)diazene involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes, contributing to its biological activity.
類似化合物との比較
Similar Compounds
(E)-1-Methoxy-2-(4-aminophenyl)diazene: Similar structure but with an amino group instead of a nitro group.
(E)-1-Methoxy-2-(4-chlorophenyl)diazene: Contains a chloro group instead of a nitro group.
(E)-1-Methoxy-2-(4-methylphenyl)diazene: Contains a methyl group instead of a nitro group.
Uniqueness
(E)-1-Methoxy-2-(4-nitrophenyl)diazene is unique due to the presence of both a methoxy group and a nitro group, which confer distinct chemical and biological properties
特性
CAS番号 |
21857-39-6 |
|---|---|
分子式 |
C7H7N3O3 |
分子量 |
181.15 g/mol |
IUPAC名 |
methoxy-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C7H7N3O3/c1-13-9-8-6-2-4-7(5-3-6)10(11)12/h2-5H,1H3 |
InChIキー |
SSBWEXHXFQRFHW-UHFFFAOYSA-N |
正規SMILES |
CON=NC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


